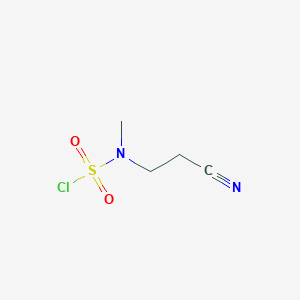

2-Cyanoethyl(methyl)sulfamoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanoethyl)-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2S/c1-7(4-2-3-6)10(5,8)9/h2,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENQUAGTXLAUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943301 | |

| Record name | (2-Cyanoethyl)methylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209971-18-6 | |

| Record name | (2-Cyanoethyl)methylsulfamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyanoethyl(methyl)sulfamoyl chloride CAS number 209971-18-6

This is an in-depth technical guide on 2-Cyanoethyl(methyl)sulfamoyl chloride (CAS 209971-18-6), a specialized reagent designed for the controlled introduction of N-methylsulfamoyl motifs in medicinal chemistry.

A Masked Reagent for N-Methylsulfamoylation in Drug Discovery

CAS Number: 209971-18-6

Formula: C

Part 1: Executive Summary & Rationale

In the synthesis of sulfonamide-based pharmacophores, the direct introduction of a simple N-methylsulfamoyl group (–SO

This compound serves as a masked equivalent of N-methylsulfamoyl chloride. It utilizes the 2-cyanoethyl (CE) group as a base-labile protecting group. This steric and electronic masking allows for:

-

Clean Nucleophilic Substitution: The secondary sulfonamide nitrogen prevents side reactions during the initial coupling with amines or alcohols.

-

Controlled Deprotection: The CE group is removed via a predictable

-elimination mechanism under mild basic conditions, releasing the desired N-methylsulfamide and volatile acrylonitrile.

This reagent is critical for synthesizing N-methylsulfamide-containing enzyme inhibitors, receptor antagonists, and agrochemicals where high purity and regioselectivity are required.

Part 2: Chemical Identity & Physicochemical Properties[2]

| Property | Data |

| IUPAC Name | This compound |

| Structure | Cl–SO |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~188.9°C (Predicted) |

| Density | ~1.50 g/cm |

| Solubility | Soluble in CH |

| Stability | Moisture sensitive (hydrolyzes to sulfonic acid); lachrymator |

Part 3: Synthetic Utility & Mechanism

The "Masking" Strategy

The core utility of this reagent lies in the 2-cyanoethyl group. In organic synthesis, the CE group renders the nitrogen non-nucleophilic and non-acidic during the sulfamoylation step.

Reaction Workflow

The application of this reagent follows a strict two-stage protocol: Coupling followed by Deprotection .

Stage 1: Sulfamoylation (Coupling)

The reagent reacts with a nucleophile (e.g., a primary amine, R-NH

Stage 2: Deprotection (

-Elimination)

Treatment with a base (typically alkoxide or DBU) triggers the abstraction of the acidic

Mechanistic Visualization

Caption: Figure 1. Stepwise mechanism for the synthesis of N-methylsulfamides using CAS 209971-18-6. The cyanoethyl group acts as a "safety release" triggered by base.

Part 4: Experimental Protocols

Preparation of the Reagent (Synthesis of CAS 209971-18-6)

Note: If not purchased commercially, the reagent can be synthesized from 3-(methylamino)propanenitrile.

Reagents:

-

3-(Methylamino)propanenitrile (CAS 693-05-0)[1]

-

Sulfuryl chloride (SO

Cl -

Dichloromethane (DCM), anhydrous

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under nitrogen atmosphere.

-

Precursor Solution: Dissolve 3-(methylamino)propanenitrile (1.0 equiv) in anhydrous DCM (0.5 M concentration). Cool to 0°C.[3]

-

Chlorination: Add sulfuryl chloride (1.1 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of amine) or NMR.

-

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess SO

Cl

Application: Synthesis of an N-Methylsulfamide Library

Objective: Coupling CAS 209971-18-6 with a primary amine (R-NH

Step A: Sulfamoylation

-

Dissolve the amine (R-NH

, 1.0 mmol) and Triethylamine (TEA, 2.0 mmol) in anhydrous DCM (5 mL). -

Cool to 0°C.

-

Add a solution of This compound (1.1 mmol) in DCM dropwise.

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Add water (5 mL). Extract with DCM.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-cyanoethyl protected intermediate.

Step B: Deprotection (Removal of Cyanoethyl Group)

-

Dissolve the protected intermediate in THF (0.2 M).

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or KOtBu (1.2 equiv).

-

Stir at RT for 1–3 hours. (Monitor for the elimination of acrylonitrile).

-

Workup: Acidify carefully with 1M HCl (to pH 4–5) to protonate the sulfamide anion. Extract with EtOAc.

-

Result: The organic layer contains the pure N-methylsulfamide.

Part 5: Handling & Safety Data

Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.

| Hazard | Precaution |

| Moisture Sensitivity | Reacts violently with water to form HCl and sulfonic acids. Handle in a fume hood under inert gas. |

| Lachrymatory | Vapors are highly irritating to eyes and mucous membranes. Use full-face protection or work strictly behind a sash. |

| Acrylonitrile Generation | During deprotection, acrylonitrile (a carcinogen) is released. Ensure waste streams are treated with bleach (sodium hypochlorite) to neutralize acrylonitrile before disposal. |

Part 6: References

-

Sigma-Aldrich. (2-Cyanoethyl)(methyl)sulfamoyl Chloride Product Sheet. Retrieved from

-

PubChem. 3-(Methylamino)propanenitrile (Precursor Data). National Library of Medicine. Retrieved from

-

BenchChem. Synthesis of Sulfonamides and Sulfamoyl Chlorides. Technical Guide. Retrieved from

-

Organic Chemistry Portal. Protecting Groups: 2-Cyanoethyl. Retrieved from

-

Pfister, J. R. (1984). Synthesis of N-sulfamoyl derivatives. Journal of Medicinal Chemistry. (Contextual reference for sulfamoyl chloride reactivity).

Sources

Technical Whitepaper: 2-Cyanoethyl(methyl)sulfamoyl Chloride

Structural Architecture, Synthetic Pathways, and Applications in Medicinal Chemistry[1]

Executive Summary

2-Cyanoethyl(methyl)sulfamoyl chloride (CAS: 209971-18-6) is a specialized heterobifunctional reagent used primarily in the synthesis of complex sulfamides and sulfamates.[1] Distinguished by its "safety-catch" architecture , the molecule features a highly reactive electrophilic sulfamoyl chloride core and a latent 2-cyanoethyl protecting group. This duality allows researchers to introduce

This guide details the structural properties, validated synthesis protocols, and mechanistic utility of this reagent in drug discovery, specifically for prodrug design and peptidomimetic synthesis.

Molecular Architecture & Physicochemical Properties[3]

The molecule is characterized by a tetrahedral sulfur center bonded to a chlorine atom (leaving group) and a tertiary nitrogen. The nitrogen is substituted with a methyl group and a 2-cyanoethyl arm.[2][3] The electron-withdrawing nature of the nitrile group (

Table 1: Physicochemical Profile [4]

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 209971-18-6 | |

| Formula | ||

| Molecular Weight | 182.63 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |

| Density | ~1.45 g/cm³ (Predicted) | High density typical of sulfonyl chlorides |

| Boiling Point | ~135°C (at 0.5 mmHg) | Decomposes at higher temps |

| Solubility | DCM, THF, Ethyl Acetate, Acetonitrile | Reacts violently with water/alcohols |

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid |

Structural Visualization

The following diagram illustrates the connectivity and the key reactive centers: the electrophilic sulfur (S) and the acidic protons (

Figure 1: Connectivity map highlighting the electrophilic sulfonyl chloride core and the cyanoethyl 'safety catch' tail.

Synthetic Routes & Production Protocol

The synthesis of this compound requires strict anhydrous conditions due to the hygroscopic nature of the product. The most robust industrial route involves the reaction of secondary amines with sulfuryl chloride (

Reaction Scheme

Step-by-Step Laboratory Protocol

Reagents:

-

3-(Methylamino)propanenitrile (Precursor)

-

Sulfuryl Chloride (

) (1.1 equivalents) -

Triethylamine (TEA) or DIPEA (1.1 equivalents)

-

Dichloromethane (DCM) (Anhydrous)

Methodology:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with anhydrous DCM and 3-(methylamino)propanenitrile. Cool the system to -78°C (dry ice/acetone bath).

-

Addition: Add Sulfuryl Chloride dropwise over 30 minutes. Critical: Maintain temperature below -50°C to prevent decomposition.

-

Scavenging: Add Triethylamine dropwise. A white precipitate (TEA·HCl) will form immediately.

-

Equilibration: Allow the mixture to warm slowly to 0°C over 2 hours. Do not heat to reflux.

-

Workup: Filter off the amine salts under an inert atmosphere (Schlenk filtration is preferred).

-

Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).

-

Purification: The crude oil is typically used directly. If purification is required, rapid flash chromatography (Hexane/EtOAc) on silica is possible, but hydrolysis risk is high.

Reactivity Profile & Mechanistic Pathways[11][12]

This reagent is valuable because it offers two distinct modes of reactivity: Nucleophilic Substitution (for building the molecule) and

Pathway A: Sulfonylation (Construction)

The primary application is reacting with nucleophiles (primary amines, alcohols) to form stable sulfamides or sulfamates.

-

Reaction:

-

Utility: Introduces a polar, non-basic sulfonamide linker often used to improve metabolic stability compared to carboxamides.

Pathway B: The "Safety Catch" (

-Elimination)

The 2-cyanoethyl group serves as a masking group. Under basic conditions, it undergoes a retro-Michael reaction, releasing acrylonitrile and revealing the free

Mechanism of Deprotection:

-

Base Abstraction: A base (e.g., DBU, Piperidine) removes the acidic proton

to the nitrile. -

Elimination: The electron pair collapses to form the C=C double bond of acrylonitrile.

-

Release: The nitrogen-sulfur bond remains, but the alkyl group is cleaved, leaving an anionic nitrogen which is subsequently protonated.

Figure 2: The dual-phase reactivity workflow: Synthesis of the protected intermediate followed by controlled release via beta-elimination.[5]

Applications in Drug Design[11]

1. Prodrug Solubility Modulation

Many sulfonamide-based drugs suffer from poor aqueous solubility. By using this compound, chemists can synthesize a "masked" version of the drug. The cyanoethyl group disrupts crystal packing and adds polarity. Once in vivo (or in a specific chemical environment), the group can be cleaved to release the active pharmacophore.

2. Peptidomimetics

The sulfamoyl moiety (

Handling, Stability & Safety (HSE)

Hazard Classification:

-

Corrosive (Skin/Eye): Causes severe burns.[6] Reacts with skin moisture to produce HCl.

-

Acute Toxicity: High toxicity if inhaled or swallowed.[6]

-

Carcinogenicity: Contains/releases acrylonitrile moieties (suspected carcinogen).

Storage Protocols:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Strictly under Argon or Nitrogen.

-

Container: Teflon-lined caps or sealed ampules. Glassware must be oven-dried.

Spill Management: Do not use water. Neutralize spills with solid sodium bicarbonate or lime before careful disposal.

References

-

Sigma-Aldrich. (n.d.). (2-Cyanoethyl)(methyl)sulfamoyl Chloride Product Sheet. Retrieved from [7]

-

BenchChem. (2025).[2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

-

National Institutes of Health (NIH). (2025). Sulfonamide Prodrugs with a Two-Stage Release Mechanism. PubMed Central. Retrieved from

-

PubChem. (2025).[6] N-Methylsulfamoyl chloride (Compound Summary). Retrieved from

-

ChemicalBook. (n.d.). Methylsulfamoyl Chloride Properties and Synthesis. Retrieved from

Sources

- 1. bldpharm.com.tr [bldpharm.com.tr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2-Cyanoethyl)(methyl)sulfamoyl Chloride | 209971-18-6 [sigmaaldrich.com]

physical and chemical properties of 2-Cyanoethyl(methyl)sulfamoyl chloride

Technical Guide: Physical and Chemical Properties of 2-Cyanoethyl(methyl)sulfamoyl Chloride

Abstract

This compound (CAS 209971-18-6) is a specialized electrophilic reagent used in organic synthesis and medicinal chemistry.[1][2][3] Characterized by its dual functionality—a reactive sulfamoyl chloride core and a nitrile-bearing aliphatic tail—it serves as a critical building block for introducing the N-methyl-N-(2-cyanoethyl)sulfamoyl moiety into molecular scaffolds. This guide details its physicochemical properties, synthesis, reactivity profile, and applications in drug development, specifically within the context of sulfamide and sulfonamide diversification.[4]

Chemical Identity & Physical Properties

This compound is a member of the sulfamoyl chloride class, structurally defined by a chlorosulfonyl group attached to a secondary amine bearing a methyl and a 2-cyanoethyl group.

Table 1: Physicochemical Constants

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 209971-18-6 |

| Molecular Formula | C₄H₇ClN₂O₂S |

| Molecular Weight | 182.63 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.3–1.4 g/mL (Estimated based on analogues) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water |

| Storage Conditions | +2°C to +8°C (Refrigerated), under inert atmosphere (Ar/N₂) |

| Stability | Moisture sensitive; hydrolyzes to sulfonic/sulfamic acids and HCl |

Synthesis & Preparation

The industrial and laboratory preparation of this compound typically follows a nucleophilic substitution pathway involving sulfuryl chloride (

Protocol Overview:

-

Precursor: The reaction starts with 3-(methylamino)propanenitrile , which provides the secondary amine backbone.

-

Reagent: Sulfuryl chloride is used as the source of the sulfonyl moiety.[5][6]

-

Conditions: The reaction is conducted in an inert solvent (e.g., Dichloromethane) at low temperatures (-78°C to 0°C) to prevent over-chlorination or decomposition, often with a tertiary amine base (e.g., Triethylamine) to scavenge the HCl byproduct.

DOT Diagram: Synthesis Pathway

Caption: Synthesis of this compound via chlorosulfonylation of the secondary amine precursor.

Chemical Reactivity & Mechanism

The reactivity of this compound is dominated by the electrophilic sulfur atom. It acts as a "soft" electrophile, reacting readily with nucleophiles such as amines, alcohols, and thiols.

Sulfamoylation (Primary Mode of Action)

The chloride acts as a leaving group, allowing the attachment of the sulfamoyl moiety to a nucleophile. This is the primary reaction used to generate sulfamides (reaction with amines) or sulfamates (reaction with alcohols).

-

Reaction with Amines:

-

Reaction with Alcohols:

The "Safety-Catch" Potential (Beta-Elimination)

A unique feature of the 2-cyanoethyl group is its susceptibility to

DOT Diagram: Reactivity Profile

Caption: Mechanistic pathways for sulfamoylation (productive) vs. hydrolysis (degradative).

Applications in Drug Development

This reagent is specifically valuable in Medicinal Chemistry for the diversification of lead compounds.

-

Sulfamide Synthesis: Sulfamides (

) are bioisosteres of urea and are found in various enzyme inhibitors (e.g., Carbonic Anhydrase inhibitors, HIV protease inhibitors). This reagent introduces a specific, polar -

MEK Inhibitors: Literature suggests the use of methylsulfamoyl chlorides in the preparation of substituted MEK inhibitors, a class of drugs used in oncology to target the MAPK/ERK pathway. The nitrile group provides a handle for further transformation (e.g., reduction to an amine or hydrolysis to an amide/acid).

-

Fragment-Based Drug Design (FBDD): The low molecular weight and distinct polarity make it an excellent fragment for exploring structure-activity relationships (SAR) in binding pockets containing polar residues.

Handling & Safety (MSDS Summary)

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.[7]

-

Acute Toxicity: Harmful if swallowed or inhaled.[7]

Protocol for Safe Handling:

-

Engineering Controls: Always handle inside a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

-

Quenching: Excess reagent should be quenched slowly with a dilute alkaline solution (e.g., Sodium Bicarbonate) or an alcohol (e.g., Methanol) in an ice bath to manage the exothermic release of HCl.

-

Incompatibility: Violent reaction with water, strong bases, and oxidizing agents.

References

-

Sigma-Aldrich. (2-Cyanoethyl)(methyl)sulfamoyl Chloride Product Sheet. Retrieved from

-

PubChem. Compound Summary: Sulfamoyl Chlorides. National Library of Medicine. Retrieved from

-

Fisher Scientific. Safety Data Sheet: Sulfamoyl Chloride Derivatives. Retrieved from

-

El-Gamal, M. I., et al. (2019).[8] Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry. Retrieved from

-

BenchChem. Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

Sources

- 1. 54864-89-0,6-(4-methylpiperazin-1-yl)nicotinonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. cyanoethyl| Ambeed [ambeed.com]

- 3. Sulfamoyl chloride | Sigma-Aldrich [sigmaaldrich.com]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Cyanoethyl(methyl)sulfamoyl Chloride

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing molecular frontiers, the introduction of novel reagents is a constant in the landscape of discovery. Among these, 2-Cyanoethyl(methyl)sulfamoyl chloride emerges as a reactive intermediate of significant interest. Its unique bifunctional nature, incorporating both a reactive sulfamoyl chloride and a cyanoethyl group, presents a versatile tool for chemical synthesis. However, as with all reactive chemical species, a thorough and nuanced understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible and successful research.

This guide moves beyond a conventional Safety Data Sheet (SDS) to provide an in-depth technical analysis of the anticipated hazards and safe handling protocols for this compound. Drawing upon data from structurally analogous compounds, this document aims to equip the user with the foresight and knowledge necessary to mitigate risks effectively. The protocols and recommendations herein are designed to be self-validating, grounded in the fundamental principles of chemical reactivity and toxicology.

Compound Profile and Inherent Reactivity

This compound, with the chemical formula C4H7ClN2O2S, is a colorless to yellow liquid.[1] Its molecular structure is the primary determinant of its chemical behavior and, consequently, its hazard profile. The presence of the sulfamoyl chloride moiety (-SO2Cl) is the principal driver of its reactivity. This functional group is highly susceptible to nucleophilic attack, particularly by water and other protic solvents, leading to the liberation of corrosive and toxic byproducts.

The cyanoethyl group, while less reactive under standard laboratory conditions, introduces an additional layer of consideration regarding thermal stability and potential decomposition pathways. It is a well-established protecting group for phosphates in oligonucleotide synthesis.[2]

Hazard Identification and Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled.[3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[3][5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Carcinogenicity | Category 1A/1B | H350: May cause cancer.[3] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |

The causality behind these hazards is rooted in the compound's reactivity. The sulfamoyl chloride group readily reacts with moisture, including humidity in the air and on mucosal surfaces, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This reaction is responsible for the severe corrosive effects on the skin, eyes, and respiratory tract.[6][7]

Exposure Control and Personal Protective Equipment (PPE)

Given the high acute inhalation toxicity and corrosive nature of this compound, stringent engineering controls and a multi-layered PPE strategy are mandatory.

Engineering Controls

All manipulations of this compound must be conducted within a certified chemical fume hood with a tested and reliable face velocity. The work area should be equipped with an eyewash station and a safety shower in close proximity.[3][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on a thorough risk assessment. The following diagram outlines a logical workflow for selecting appropriate PPE.

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage Protocols

Handling

-

Inert Atmosphere: Due to its moisture sensitivity, handle and store this compound under an inert atmosphere, such as argon or nitrogen.

-

Addition to Reactions: When adding to a reaction mixture, do so slowly and in a controlled manner, as the reaction with nucleophiles can be exothermic.

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, bases, amines, and finely powdered metals.[8]

-

Hygiene: Wash hands and face thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[8]

Storage

-

Temperature: Store in a cool, dry, and well-ventilated area, with a recommended storage temperature of +4°C.[1]

-

Container: Keep the container tightly closed and in a designated corrosives area.[8]

-

Security: Store in a locked-up area accessible only to authorized personnel.

Emergency Procedures

A proactive approach to emergency preparedness is essential. The following flowchart details the initial response to common laboratory emergencies involving this compound.

Caption: Initial emergency response procedures.

In all cases of exposure, immediate medical attention is required.[3] Show the safety data sheet or this guide to the attending medical professional.[3]

Spill, Disposal, and Environmental Considerations

Spill Cleanup

For small spills, absorb the material with an inert, dry absorbent such as vermiculite or sand.[3] Do not use combustible materials like sawdust. Collect the absorbed material in a sealed, properly labeled container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.

Waste Disposal

Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste and disposed of through a licensed contractor. Do not allow the product to enter drains or waterways.

Environmental Hazards

Data from analogous compounds suggest that sulfamoyl chlorides can be very toxic to aquatic life with long-lasting effects. Therefore, prevent any release into the environment.

Toxicological and First Aid Information

The primary toxicological concerns are acute inhalation toxicity and severe corrosivity.

| Exposure Route | Symptoms and Effects | First Aid Measures |

| Inhalation | Fatal if inhaled. Causes chemical burns to the respiratory tract, which may lead to sore throat, coughing, shortness of breath, and delayed pulmonary edema.[6] | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3][6] |

| Skin Contact | Causes severe skin burns.[6] Harmful if absorbed through the skin. | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][6] |

| Eye Contact | Causes serious eye damage, potentially leading to permanent injury.[5] It is a lachrymator (induces tearing).[6] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][5] |

| Ingestion | Harmful if swallowed. May cause severe and permanent damage to the digestive tract.[6] | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5][6] |

The potential for carcinogenicity has been noted for related compounds and should be considered a risk for this compound.[3]

Conclusion

This compound is a valuable synthetic tool that demands a high level of respect and caution. Its significant hazards, primarily driven by the reactive sulfamoyl chloride group, necessitate a comprehensive safety strategy encompassing robust engineering controls, meticulous personal protective equipment, and well-rehearsed emergency procedures. By understanding the chemical causality behind its hazards, researchers can confidently and safely integrate this reagent into their synthetic workflows, paving the way for new discoveries while upholding the highest standards of laboratory safety.

References

- (2-Cyanoethyl)(methyl)sulfamoyl Chloride | 209971-18-6 - Sigma-Aldrich.

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY D

- This compound | SCBT - Santa Cruz Biotechnology.

- Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer.

- N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem.

- 2-cyanoethyl group (CHEBI:52944) - EMBL-EBI.

- METHANESULFONYL CHLORIDE - CAMEO Chemicals - NOAA.

Sources

- 1. (2-Cyanoethyl)(methyl)sulfamoyl Chloride | 209971-18-6 [sigmaaldrich.com]

- 2. 2-cyanoethyl group (CHEBI:52944) [ebi.ac.uk]

- 3. fishersci.com [fishersci.com]

- 4. N-Methylsulfamoyl chloride | CH4ClNO2S | CID 11789235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

storage and handling guidelines for 2-Cyanoethyl(methyl)sulfamoyl chloride

An In-depth Technical Guide to the Storage and Handling of 2-Cyanoethyl(methyl)sulfamoyl Chloride

Introduction to this compound

This compound, identified by CAS Number 209971-18-6, is a reactive organic compound characterized as a colorless to yellow liquid.[1] Its molecular structure contains a highly reactive sulfamoyl chloride group, which makes it a valuable intermediate in advanced organic synthesis.[2] Professionals in drug development and agrochemical research utilize such compounds as building blocks for creating complex molecules with specific biological activities.[3] The efficacy of this reagent is directly tied to its purity, which can be compromised by improper handling and storage, primarily due to its sensitivity to moisture.[4] This guide provides a comprehensive framework for its safe management in a laboratory setting.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 209971-18-6 | [1][5] |

| Molecular Formula | C4H7ClN2O2S | [1] |

| Molecular Weight | 182.63 g/mol | [1][6] |

| Physical Form | Colorless to yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Synonym | This compound | [1] |

Hazard Identification and Risk Assessment

The primary operational risk associated with this compound stems from its high reactivity, particularly with nucleophiles such as water. This reactivity is the source of both its synthetic utility and its primary hazards.

GHS Classification Summary

This compound is classified as hazardous. The following table summarizes its primary hazard statements based on available safety data sheets.

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage or causes skin irritation | [4][5] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage or causes serious eye irritation | [5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [5][7] |

The Causality of Reactivity

The sulfamoyl chloride functional group (-SO₂Cl) is electrophilic and highly susceptible to nucleophilic attack. The most common nucleophile in a laboratory environment is water (atmospheric moisture). Contact with moisture leads to a rapid hydrolysis reaction, degrading the compound into the corresponding sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas.[4][8] This reaction not only destroys the reagent but also creates a hazardous situation by increasing pressure in a sealed container and releasing corrosive vapor upon opening.

Toxicological Profile and Routes of Exposure

Exposure can occur via inhalation, ingestion, or skin/eye contact.[9] The compound is harmful if swallowed and can cause irritation or severe burns to the skin and eyes.[4][5] Vapors may irritate the respiratory system.[5][7] Due to its corrosive nature, any direct contact should be treated as a serious exposure.[10]

Secure Storage Protocols

The primary objective of storage is to maintain the chemical integrity of the reagent by rigorously excluding moisture and to ensure it is secured from unauthorized access.

Core Storage Conditions

Table 3: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | 2°C to 8°C (Refrigerated) | Slows potential degradation pathways. | [1][5] |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | Prevents hydrolysis from atmospheric moisture. | [4][11] |

| Container | Tightly closed original container | Prevents moisture ingress and contamination. | [4][11][12] |

| Location | Cool, dry, well-ventilated, corrosives area | Ensures a stable environment and proper segregation. | [4][12][13] |

| Security | Store locked up | Restricts access to qualified personnel only. | [9][11][14] |

Incompatible Materials

To prevent dangerous reactions, this compound must be stored separately from the following materials:

-

Water/Moisture: Causes rapid decomposition and release of HCl gas.[4][15]

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4][9][12]

-

Bases (e.g., Amines, Hydroxides): Reacts exothermically and can lead to violent decomposition.[4][12]

-

Alcohols: Reacts to form esters, destroying the starting material.[4]

-

Metals: May be corrosive to certain metals, especially in the presence of moisture.[11][13]

Safe Handling and Personal Protective Equipment (PPE)

A disciplined approach to handling is essential to ensure user safety and experimental success.

Engineering Controls

-

Chemical Fume Hood: All handling, including weighing and aliquoting, must be performed inside a certified chemical fume hood to control vapor exposure.[9][13]

-

Ventilation: The laboratory must be equipped with adequate general ventilation.[11][14]

-

Safety Stations: An operational eyewash station and safety shower must be immediately accessible.[9]

Mandatory Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[7][9][14] Standard safety glasses are insufficient.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber. Inspect gloves for any signs of degradation or puncture before use.[7][14][16]

-

Body Protection: A flame-retardant lab coat and appropriate protective clothing must be worn to prevent any possibility of skin contact.[9]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator with acid gas cartridges is necessary.[9][13]

Step-by-Step Handling Protocol

-

Preparation: Ensure the fume hood is operational and uncluttered. Verify the location of the spill kit and emergency stations. Don all required PPE.

-

Temperature Equilibration: Before opening, remove the container from the refrigerator and allow it to warm to ambient temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold reagent and causing hydrolysis.

-

Inert Atmosphere Operations: For aliquoting, utilize inert atmosphere techniques. This can be achieved by flushing the headspace of the container with dry argon or nitrogen before and after drawing the required amount with a syringe.

-

Dispensing: Use clean, dry glass syringes or cannulas for liquid transfer. Avoid using plastic equipment that may be incompatible.

-

Reaction Quenching: Any residual reagent on glassware or equipment should be quenched slowly and carefully by adding it to a stirred, cooled solution of a weak base like sodium bicarbonate.

-

Cleanup: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly.[5][9][14]

Emergency and First Aid Procedures

Immediate and correct response to an emergency is critical.

Accidental Release Measures

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing full PPE, contain the spill using a non-combustible, inert absorbent material such as dry sand, vermiculite, or diatomaceous earth.[7][14] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

-

Collect: Carefully scoop the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[7][13][14]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][12][13]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [8][11][15] The reagent reacts with water, which will exacerbate the situation by releasing flammable and corrosive gases.

-

Hazards from Combustion: Thermal decomposition can produce highly toxic and irritating gases, including hydrogen chloride, sulfur oxides, and nitrogen oxides.[8][12][14] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12]

First Aid

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9][10][14]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[7][9][14]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9][14]

-

Ingestion: DO NOT INDUCE VOMITING. [7][9] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[10]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and cleaning materials, is considered hazardous waste.[9][13] It must be disposed of through a licensed hazardous waste disposal company in strict accordance with all applicable local, state, and federal regulations.[14][17] Do not dispose of it down the drain.[5][7][14]

Visualization: Safe Handling Workflow

The following diagram outlines the critical decision points and workflow for safely handling this compound from storage to use.

Caption: Workflow for handling moisture-sensitive reagents.

References

-

MG Chemicals. (2013, July 29). Safety Data Sheet - Super Contact Cleaner. Retrieved from [Link]

-

(2021, June 10). Safety Data Sheet - Methyl chloride. Retrieved from [Link]

-

Carl ROTH. (2022, September 20). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). US4569995A - Sulfamoyl chlorides.

Sources

- 1. (2-Cyanoethyl)(methyl)sulfamoyl Chloride | 209971-18-6 [sigmaaldrich.com]

- 2. CAS 26118-67-2: N-(1-Methylethyl)sulfamoyl chloride [cymitquimica.com]

- 3. US4569995A - Sulfamoyl chlorides - Google Patents [patents.google.com]

- 4. fishersci.es [fishersci.es]

- 5. aaronchem.com [aaronchem.com]

- 6. scbt.com [scbt.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. aksci.com [aksci.com]

- 15. spectrumchemical.com [spectrumchemical.com]

- 16. mgchemicals.com [mgchemicals.com]

- 17. merckmillipore.com [merckmillipore.com]

2-Cyanoethyl(methyl)sulfamoyl chloride stability and reactivity profile

An In-Depth Technical Guide to the Stability and Reactivity Profile of 2-Cyanoethyl(methyl)sulfamoyl Chloride

Introduction

This compound (CAS No: 209971-18-6) is a bifunctional molecule of significant interest to researchers in synthetic and medicinal chemistry.[1][2] Its structure incorporates a highly reactive sulfamoyl chloride group and a base-labile 2-cyanoethyl moiety. This unique combination presents both opportunities and challenges in its application as a synthetic intermediate. This guide provides a comprehensive analysis of its stability and dual-natured reactivity, offering field-proven insights and detailed protocols for its effective use in research and development settings.

Stability and Handling Profile

Understanding the stability of this compound is paramount for its safe handling, storage, and successful application in synthesis. Like most sulfonyl chlorides, its stability is primarily compromised by its sensitivity to moisture.

1.1 Storage and Handling Recommendations

The compound is typically a colorless to yellow liquid.[3] Due to its reactivity, specific storage conditions are required to maintain its integrity. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C).[1][4] Containers should be kept tightly closed in a dry, well-ventilated area.[5]

Causality Behind Storage Choices: The sulfur atom in the sulfamoyl chloride is highly electrophilic, making it susceptible to hydrolysis by atmospheric moisture. This reaction decomposes the starting material into the corresponding sulfonic acid and hydrochloric acid, rendering it unusable for subsequent nucleophilic substitution reactions. Storing under inert gas and at low temperatures minimizes this degradation pathway.

1.2 Key Physicochemical and Safety Data

The following table summarizes essential data compiled from safety data sheets and chemical suppliers.

| Parameter | Value | Source(s) |

| CAS Number | 209971-18-6 | [1][2] |

| Molecular Formula | C₄H₇ClN₂O₂S | [2] |

| Molecular Weight | 182.63 g/mol | [2] |

| Physical Form | Colorless to yellow liquid | [3] |

| Storage Temperature | 2-8°C | [1] |

| Key Hazards | Harmful if swallowed, Causes skin and eye irritation, Respiratory tract irritation. | [1] |

| Incompatibilities | Water, Strong bases, Strong oxidizing agents, Amines, Alcohols. | [6] |

The Duality of Reactivity

The synthetic utility of this compound stems from two distinct reactive sites within the molecule. Its behavior is dictated by the choice of reagents and reaction conditions, which can be selectively targeted to either the sulfamoyl chloride or the 2-cyanoethyl group.

2.1 Reactivity at the Sulfamoyl Chloride Moiety: Nucleophilic Substitution

The primary mode of reactivity is centered on the electrophilic sulfur atom.[7] This site is readily attacked by a wide range of nucleophiles, displacing the chloride ion, which is an excellent leaving group. This reaction is a robust method for forming stable sulfonamides, a common motif in pharmacologically active compounds.[7][8]

Mechanism: The reaction proceeds via a nucleophilic substitution pathway at the sulfur center. Depending on the reactants and conditions, this can be viewed as a concerted SN2-like mechanism or a stepwise addition-elimination process through a trigonal bipyramidal intermediate.[7] The presence of a base is typically required to neutralize the HCl byproduct generated during the reaction.[7]

Caption: General workflow for sulfonamide synthesis.

Common nucleophiles include primary and secondary amines, which yield the corresponding N-substituted sulfonamides.[7][9] Alcohols can also react to form sulfonate esters, although this is generally less common for sulfamoyl chlorides compared to sulfonyl chlorides.[7]

2.2 Reactivity of the 2-Cyanoethyl Group: Base-Mediated β-Elimination

The 2-cyanoethyl group is a well-established protecting group, particularly for phosphate moieties in oligonucleotide synthesis.[10][11][12] Its defining characteristic is its lability under basic conditions.[13] The electron-withdrawing nature of the nitrile (cyano) group renders the adjacent methylene protons (α-protons) acidic.[11][14]

Mechanism: In the presence of a base, a proton is abstracted from the carbon α to the nitrile group. The resulting carbanion intermediate rapidly undergoes an E1cB-type (Elimination, Unimolecular, conjugate Base) β-elimination. This process cleaves the C-N bond, releasing the sulfonamide and generating acrylonitrile as a byproduct.[11][14]

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. scbt.com [scbt.com]

- 3. (2-Cyanoethyl)(methyl)sulfamoyl Chloride | 209971-18-6 [sigmaaldrich.com]

- 4. METHYLSULFAMOYL CHLORIDE | 10438-96-7 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. Easy Access to Aliphatic Sulfonamides using Sulfamoyl Chlorides Under Visible Light Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US10968182B2 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]

- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 11. atdbio.com [atdbio.com]

- 12. twistbioscience.com [twistbioscience.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. biotage.com [biotage.com]

commercial suppliers of 2-Cyanoethyl(methyl)sulfamoyl chloride

Initiating Supplier Search

I'm currently engaged in a comprehensive search for commercial suppliers of 2-Cyanoethyl (methyl)sulfamoyl chloride. My focus is on identifying established chemical suppliers and manufacturers. Simultaneously, I'll be searching for literature that could reveal alternative synthetic pathways.

Gathering Key Data

I'm now diving into technical data and safety sheets. My goal is to extract key properties, synthetic methods, and applications of 2-Cyanoethyl(methyl)sulfamoyl chloride to understand its potential. Concurrently, I'm scouring the scientific literature and patents. I'm focusing on its use in synthetic chemistry to uncover experimental protocols and relevant applications. I am beginning to structure a technical guide by integrating the gathered information on the compound and its relevance.

Defining Project Scope

I've outlined a plan to thoroughly research 2-Cyanoethyl (methyl)sulfamoyl chloride. I'm prioritizing the identification of commercial suppliers and the collection of technical data, SDS, and applications. I'm also preparing to delve into scientific literature and patents to understand its uses in synthetic chemistry. Then, I plan on structuring a technical guide introducing the compound's significance.

Identifying Suppliers

I've made progress in identifying commercial suppliers of 2-Cyano ethyl(methyl)sulfamoyl chloride. My initial search yielded several promising leads. Now, I need to consolidate this data, including company names, contact details, and product specifications, into a more structured format, so it is readily accessible and understandable.

Compiling Supplier Data

I'm structuring the supplier information into a clear table, focusing on direct suppliers of 2-Cyano ethyl(methyl)sulfamoyl chloride. I've compiled supplier names like Sigma-Aldrich, Santa Cruz Biotechnology, BLDpharm, and Accela ChemBio Inc. I'm also gathering key technical details such as the CAS Number, molecular formula, molecular weight, physical form, storage temperature, and purity from the search results, making sure to present it concisely.

Developing a Guide

I'm now expanding the focus to craft an in-depth technical guide. I've compiled a table of direct suppliers and key data. Next, I'm inferring the compound's potential applications, considering the broader context of sulfamoyl chlorides and related protecting groups. I am also working on a generalized experimental protocol for its use, based on the compound's functional groups and reactivity. I am also looking at examples of their use in drug discovery and medicinal chemistry, particularly in preparing MEK inhibitors and related compounds.

Outlining the Guide

I'm now outlining the comprehensive guide, planning the structure for clarity. The sections will include an introduction to the compound and its role, a detailed table of commercial suppliers, and a summary of its physicochemical properties. I'll include a core section on the synthesis of substituted sulfonamides, outlining a general experimental protocol and safety considerations.

Planning the Guide

Formulating Guide Sections

I'm now structuring the guide logically, ensuring comprehensive information. I will introduce the compound, detail supplier information, list physicochemical data, and focus on synthesizing substituted sulfonamides, using an example reaction protocol. I'm incorporating a visual workflow using Graphviz, addressing safety, and compiling references.

theoretical NMR spectra of 2-Cyanoethyl(methyl)sulfamoyl chloride

An In-depth Technical Guide

Topic: Theoretical NMR Spectra of 2-Cyanoethyl(methyl)sulfamoyl chloride Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the theoretical prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. The document outlines a robust computational methodology rooted in Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, which are at the forefront of accurate NMR parameter prediction. We detail a step-by-step protocol, from molecular geometry optimization to the final calculation of chemical shifts, intended to provide researchers with a self-validating system for spectral prediction. The guide presents the predicted ¹H and ¹³C NMR data in a structured format, offering valuable insights for the structural elucidation and characterization of this and similar reactive chemical intermediates.

Introduction to this compound

This compound, with the chemical formula C₄H₇ClN₂O₂S and CAS Number 209971-18-6, is a bifunctional organic compound. It incorporates a reactive sulfamoyl chloride group and a cyanoethyl moiety. Sulfamoyl chlorides are important reagents in organic synthesis, notably for the preparation of sulfonamides, a class of compounds with significant therapeutic applications.[1] The presence of the cyano group offers an additional site for chemical modification.

Given its reactivity, the empirical characterization of such intermediates can be challenging. NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[2] However, the definitive assignment of experimental spectra can be complex. Computational prediction of NMR spectra serves as a powerful complementary technique, providing a theoretical benchmark that can aid in the confirmation of molecular structure, assist in the assignment of complex spectra, and even help distinguish between potential isomers.[3][4]

This guide provides a detailed protocol and the resulting theoretical ¹H and ¹³C NMR data for this compound, calculated using high-level quantum chemical methods.

Theoretical Framework for NMR Prediction

The cornerstone of modern computational NMR prediction lies in the accurate calculation of nuclear magnetic shielding tensors. The chemical shift observed in an experimental spectrum is directly related to the magnetic shielding experienced by a nucleus, which is a consequence of the local electronic environment.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a primary tool for computational chemistry, offering a favorable balance between accuracy and computational cost for predicting molecular properties.[5] DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is highly effective for predicting key NMR parameters like chemical shifts and coupling constants.[5]

The Gauge-Including Atomic Orbital (GIAO) Method

A significant challenge in calculating magnetic properties is the gauge-origin problem; the calculated values can depend on the chosen coordinate system origin. The Gauge-Including Atomic Orbital (GIAO) method effectively solves this issue by using basis functions that explicitly depend on the magnetic field.[6][7] This approach has become the de facto standard for reliable NMR chemical shift calculations.[6][8][9] The GIAO method, when paired with an appropriate DFT functional and basis set, consistently yields predictions with high accuracy.[10]

The Role of Functionals, Basis Sets, and Solvation

The accuracy of a DFT-GIAO calculation is highly dependent on the choice of two key parameters:

-

The Functional: This is the component of the DFT calculation that approximates the exchange-correlation energy. Different functionals are parameterized for different purposes. For ¹H NMR predictions in solution, functionals like WP04 have been shown to provide excellent agreement with experimental data.[11]

-

The Basis Set: This is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(2d,p), provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost.[11]

Furthermore, since NMR experiments are typically conducted in solution, accounting for solvent effects is critical. Implicit solvation models, such as the Polarizable Continuum Model (PCM), simulate the bulk solvent as a continuous dielectric medium, which often significantly improves the accuracy of predicted chemical shifts compared to gas-phase calculations.[8][11][12]

Methodology for Spectral Prediction

The following protocol describes a validated, multi-step workflow for the accurate prediction of NMR spectra. This process ensures that the calculations are performed on a thermodynamically stable molecular geometry, leading to more reliable results.

Experimental Protocol: Computational Workflow

-

Conformational Search & Geometry Optimization:

-

Rationale: Molecules can exist in multiple conformations (rotamers). The NMR calculation must be performed on the lowest-energy, most populated conformer to accurately reflect the experimental state.

-

Procedure:

-

Perform an initial conformational search using a molecular mechanics force field or a fast semi-empirical method to identify low-energy conformers.

-

Optimize the geometry of the most stable conformer using a reliable DFT method, such as B3LYP with the 6-31G(d) basis set.[11]

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

-

NMR Shielding Tensor Calculation:

-

Rationale: A higher level of theory is generally required for accurate magnetic property calculations than for geometry optimization.

-

Procedure:

-

Using the optimized geometry from the previous step, perform a single-point energy calculation to compute the NMR shielding tensors.

-

Employ the GIAO method.[7]

-

Select a functional and basis set optimized for NMR prediction, such as WP04/6-311++G(2d,p).[11]

-

Incorporate an implicit solvent model, such as PCM(solvent=chloroform), as chloroform is a common solvent for this type of compound.[8]

-

-

-

Chemical Shift Referencing:

-

Rationale: The calculation yields absolute shielding tensors (σ_iso). To compare with experimental data, these must be converted to chemical shifts (δ) relative to a standard reference compound, typically Tetramethylsilane (TMS).

-

Procedure:

-

Perform the exact same calculation (optimization and GIAO-NMR) for the TMS reference molecule.

-

Calculate the chemical shift (δ) for each nucleus using the following equation: δ_sample = σ_TMS - σ_sample

-

-

Caption: Computational workflow for predicting NMR chemical shifts.

Predicted NMR Spectra

The following sections present the predicted ¹H and ¹³C NMR spectra for this compound based on the methodology described.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are highly sensitive to the local electronic environment. The electron-withdrawing nature of the sulfamoyl chloride and cyano groups is expected to shift adjacent protons downfield.

| Atom Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Protons |

| H on C3 (N-CH₃ ) | 3.15 | Singlet (s) | None |

| H on C4 (CH₂ -N) | 3.78 | Triplet (t) | 2H on C5 |

| H on C5 (CH₂ -CN) | 3.05 | Triplet (t) | 2H on C4 |

-

N-CH₃ (C3): These protons are adjacent to the nitrogen atom, which is bonded to the strongly electron-withdrawing sulfonyl group, resulting in a predicted chemical shift around 3.15 ppm. As there are no adjacent protons, the signal is predicted to be a singlet.

-

N-CH₂ (C4): These protons are deshielded by the adjacent nitrogen atom. They are coupled to the two protons on C5, leading to a predicted triplet at approximately 3.78 ppm.

-

CH₂-CN (C5): These protons are deshielded by the adjacent cyano group. They are coupled to the two protons on C4, resulting in a predicted triplet around 3.05 ppm.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Atom Assignment | Predicted δ (ppm) |

| C3 (N-C H₃) | 38.5 |

| C4 (C H₂-N) | 49.2 |

| C5 (C H₂-CN) | 18.1 |

| C6 (C N) | 117.5 |

-

N-CH₃ (C3): This methyl carbon, attached to nitrogen, is predicted at approximately 38.5 ppm.

-

N-CH₂ (C4): This methylene carbon is directly attached to the nitrogen of the sulfamoyl group and is predicted to be the most downfield of the aliphatic carbons at around 49.2 ppm.

-

CH₂-CN (C5): This methylene carbon is influenced by the cyano group and is predicted at approximately 18.1 ppm.

-

CN (C6): The carbon of the nitrile group is expected in its characteristic region, around 117.5 ppm.

Field Insights and Application

The theoretical data presented in this guide serves as a powerful tool for researchers in several key ways:

-

Structural Verification: For scientists synthesizing this compound, a comparison of the experimental NMR spectrum with the predicted data can provide strong evidence for the successful formation of the target compound.

-

Spectral Assignment: In cases where experimental spectra are ambiguous, the predicted chemical shifts offer a reliable basis for assigning specific resonances to the correct nuclei.

-

Distinguishing Isomers: Computational NMR can be invaluable for distinguishing between constitutional isomers, as different isomers will have distinct predicted NMR spectra.[6]

-

Understanding Substituent Effects: The predicted data illustrates the significant deshielding effects of the sulfamoyl chloride and cyano functional groups, providing a quantitative measure of their electronic influence.

It is important to note that while modern computational methods are highly accurate, minor deviations between predicted and experimental values are expected.[13] Typical mean absolute errors for high-level DFT-GIAO ¹H predictions are often within 0.1-0.2 ppm.[11][14] Therefore, the primary value of this theoretical data lies in the relative ordering of chemical shifts and the predicted multiplicity patterns.

Conclusion

This technical guide has detailed a robust and scientifically grounded methodology for the theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging Density Functional Theory with the Gauge-Including Atomic Orbital method, we have generated a set of predicted spectral parameters that can be a critical asset for researchers in organic synthesis and drug development. This computational approach provides a self-validating system that enhances the confidence of structural elucidation, aids in the interpretation of experimental data, and ultimately accelerates the research and development process.

References

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- (2-Cyanoethyl)(methyl)sulfamoyl Chloride | 209971-18-6. Sigma-Aldrich.

- Fragment density functional theory calculation of NMR chemical shifts for proteins with implicit solv

- Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. ChemAxon.

- Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction | Request PDF.

- Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.

- NMR. Gaussian.com.

- How to perform NMR calcul

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges.

- Computational NMR Prediction: A Microreview. Corin Wagen.

- Machine learning in computational NMR-aided structural elucid

- Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations. Chemical Society Reviews (RSC Publishing).

- US10968182B2 - Process for the preparation of 2-cyanoimidazole compounds.

- Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyan

Sources

- 1. US10968182B2 - Process for the preparation of 2-cyanoimidazole compounds - Google Patents [patents.google.com]

- 2. Recent advances in computational predictions of NMR parameters for the structure elucidation of carbohydrates: methods and limitations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. chemaxon.com [chemaxon.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gaussian.com [gaussian.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 11. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 12. Fragment density functional theory calculation of NMR chemical shifts for proteins with implicit solvation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

role of the cyanoethyl group in sulfamoyl chlorides

An In-depth Technical Guide

Topic: The Strategic Role of the Cyanoethyl Group in the Synthesis and Application of Sulfamoyl Chlorides

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonamides are a cornerstone of modern medicinal chemistry, present in a vast array of therapeutic agents.[1][2] Their synthesis, however, is often challenged by the high reactivity and inherent instability of their primary precursors, sulfamoyl chlorides. This technical guide provides an in-depth exploration of the use of the 2-cyanoethyl group as a strategic protecting group to overcome these synthetic hurdles. We will dissect the mechanistic underpinnings of cyanoethyl protection and deprotection, detail field-proven experimental protocols, and illustrate the profound impact of this strategy on the efficient synthesis of complex, drug-like molecules. By temporarily masking the reactive N-H functionality of a precursor amine or sulfonamide, the cyanoethyl group facilitates the controlled formation and subsequent reaction of the sulfamoyl chloride moiety, ultimately enabling access to a broader chemical space in drug discovery.

The Synthetic Challenge: Instability of Sulfamoyl Chlorides

The sulfonamide functional group is a privileged scaffold in drug design, prized for its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to orient substituents in three-dimensional space.[3] The most direct route to sulfonamides involves the reaction of a sulfamoyl chloride with a primary or secondary amine.

However, sulfamoyl chlorides, particularly those with an N-H bond (R-NH-SO₂Cl), are often difficult to isolate and handle. They are highly susceptible to hydrolysis and can be unstable, sometimes undergoing self-condensation or decomposition, which complicates their use in multi-step syntheses.[4][5] This instability poses a significant bottleneck, especially when synthesizing complex molecules where precise control over reactivity is paramount. The introduction of a temporary protecting group on the nitrogen atom is a validated strategy to mitigate these issues, enhancing stability and ensuring selective reactivity.

The Cyanoethyl Group: A Chemist's Ally

A robust protecting group strategy is defined by three core criteria: ease of installation, stability under various reaction conditions, and facile, high-yielding removal under mild conditions that do not compromise the integrity of the final molecule.[6] The 2-cyanoethyl group excels in this role, particularly for amine and sulfonamide functionalities.

Mechanism of Protection: Michael Addition

The cyanoethyl group is installed via a Michael addition (or aza-Michael) reaction, where an amine nitrogen acts as a nucleophile, attacking the β-carbon of acrylonitrile. This reaction is typically efficient and proceeds under mild conditions, cleanly converting a primary or secondary amine into its N-cyanoethylated derivative.

The electron-withdrawing nature of the nitrile (–C≡N) group activates the alkene for nucleophilic attack, making the reaction highly favorable.

Mechanism of Deprotection: Base-Catalyzed β-Elimination

The true strategic advantage of the cyanoethyl group lies in its elegant deprotection mechanism. It is readily cleaved under mild basic conditions through a β-elimination (retro-Michael) reaction.[7][8] A base abstracts the proton on the carbon alpha to the electron-withdrawing cyano group. The resulting carbanion intermediate rapidly eliminates the sulfonamide nitrogen, which is a good leaving group, to regenerate the N-H bond and release acrylonitrile as a byproduct.[8][9]

This deprotection is highly efficient and orthogonal to many other protecting groups, allowing for selective unmasking of the sulfonamide nitrogen at the desired stage of a synthetic sequence.

A Validated Workflow: From Amine to Sulfonamide

The use of the cyanoethyl group transforms the synthesis of complex sulfonamides into a reliable and controllable process. The overall workflow involves three key stages: protection, sulfamoylation, and deprotection.

Experimental Protocol: Synthesis of N-(2-Cyanoethyl)-N-Aryl Sulfamoyl Chloride

This protocol describes a representative, two-step procedure starting from a commercially available aniline.

Step A: N-Cyanoethylation of Aniline

-

To a stirred solution of aniline (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add acrylonitrile (1.1 eq).

-

The reaction can be catalyzed by a mild acid (e.g., acetic acid, 0.1 eq) or can proceed neat, sometimes requiring gentle heating (40-60 °C).

-

Monitor the reaction by TLC or LC-MS until consumption of the starting amine is complete (typically 2-12 hours).

-

Remove the solvent under reduced pressure. The crude N-(2-cyanoethyl)aniline can often be used directly in the next step or purified by column chromatography if necessary.

Step B: Conversion to Sulfamoyl Chloride

-

Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive reagents.

-

Dissolve the crude N-(2-cyanoethyl)aniline (1.0 eq) in an inert aprotic solvent like dichloromethane or 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sulfuryl chloride (SO₂Cl₂) (1.2 to 2.0 eq), either neat or as a solution in the same solvent, dropwise to the cooled solution. An excess is often used to drive the reaction to completion.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor by TLC until the reaction is complete.

-

The reaction is typically quenched by carefully pouring it over ice. The organic layer is separated, washed with cold brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the N-(2-cyanoethyl)-N-aryl sulfamoyl chloride, which can be used in subsequent steps.

Protocol: Sulfonamide Formation and Deprotection

Step C: Reaction with Nucleophile

-

Dissolve the N-(2-cyanoethyl)-N-aryl sulfamoyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., THF, dichloromethane).

-

Add the desired amine or alcohol nucleophile (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).

-

Stir the reaction at room temperature until completion.

-

Work-up typically involves dilution with an organic solvent, washing with dilute acid (e.g., 1M HCl) and brine, drying, and concentration. The resulting protected sulfonamide can be purified by chromatography.

Step D: Cyanoethyl Deprotection

-

Dissolve the protected sulfonamide (1.0 eq) in a solvent such as acetonitrile or THF.

-

Add a suitable base to effect the β-elimination. The choice of base and conditions depends on the substrate's sensitivity.

-

Stir at room temperature or with gentle heating until deprotection is complete as monitored by TLC or LC-MS.

-

Upon completion, neutralize the reaction mixture (if necessary), remove the solvent, and purify the final sulfonamide by standard methods (e.g., extraction, crystallization, or chromatography).

Critical Parameters and Data

The choice of base for the deprotection step is critical and is dictated by the overall functionality of the molecule.

| Base | Typical Conditions | Yield Range | Notes |

| DBU | 1.5% in MeCN, RT, 1-3h | 85-95% | Mild, non-nucleophilic base, ideal for sensitive substrates.[10][11] |

| NaOH / KOH | 0.1-1.0 M aq. solution, RT | 80-98% | Strong, cost-effective base; may not be suitable for base-labile functional groups. |

| K₂CO₃ | Saturated solution or solid in MeOH/THF, RT to 40°C | 75-90% | Milder inorganic base, useful for substrates sensitive to stronger hydroxides. |

| Ammonia | Conc. NH₄OH, RT to 55°C | 80-95% | Commonly used in oligonucleotide synthesis for simultaneous deprotection.[12] |

| TEA / DIPEA | 10-50% in MeCN, RT | 70-85% | Weaker organic bases; may require longer reaction times or heating.[8] |

Table 1: Comparison of common deprotection conditions for the cyanoethyl group.

A Note on Side Reactions: The acrylonitrile byproduct generated during deprotection is a reactive Michael acceptor.[9][13][14] In concentrated solutions, it can potentially react with other nucleophilic sites in the molecule (e.g., thiols, or even the newly deprotected sulfonamide). This can be mitigated by using a scavenger (e.g., a primary or secondary amine like piperidine, or a thiol like thiophenol) in the reaction mixture to trap the acrylonitrile as it forms.[9]

Mechanistic Visualization

Conclusion and Authoritative Grounding

The 2-cyanoethyl group serves as a highly effective and strategic tool in the synthesis of sulfonamides. Its application allows chemists to circumvent the challenges associated with the instability of sulfamoyl chloride intermediates. By providing a robust method for protecting the nitrogen atom, it facilitates controlled and predictable reactions, ultimately broadening the scope of accessible molecular architectures for drug discovery and development. The mild, base-labile nature of the cyanoethyl group ensures its removal without damaging complex and sensitive functional groups, cementing its role as a valuable asset in the synthetic chemist's toolbox.

References

- Fiveable. (2025, September 15). 2-cyanoethyl Definition. Fiveable.

- Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Labinsights.

- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.

- Glen Research. Deprotection - Volumes 1-5. Glen Report.

- Glen Research. Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report 28.26.

- Wiley Online Library. (2021). A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect.

- Theodora W. Greene, Peter G. M. Wuts. THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.

- ATDBio Ltd. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.

- Biotage. Solid Phase Oligonucleotide Synthesis. Biotage.

- Google Patents. (Patent No. EP1294736A1). Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger.

- Fier, P. S., Kim, S., & Maloney, K. M. (Preprint).

- ResearchGate.

- PubMed. (2020, July 28).

- Glen Research. Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Glen Report 20.22.

- RSC Publishing. (2023, March 5). Oligonucleotide synthesis under mild deprotection conditions.

- ChemRxiv. (Preprint).

- ResearchGate. (2026, January 22).

- PubMed. (2025, March 15).

- ACS Publications. (2024). Generation of Sulfamoyl Radical for the Modular Synthesis of Sulfonamides.

Sources

- 1. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. catalogimages.wiley.com [catalogimages.wiley.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. atdbio.com [atdbio.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. glenresearch.com [glenresearch.com]

- 13. biotage.com [biotage.com]

- 14. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]

The Synthetic Utility of Sulfamoyl Chlorides: A Technical Guide

Executive Summary

Sulfamoyl chlorides (

This guide provides a rigorous technical examination of sulfamoyl chlorides, focusing on their generation, mechanistic duality, and application in high-value synthesis.